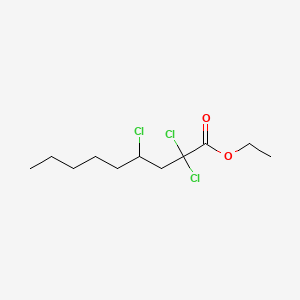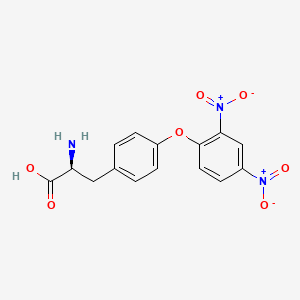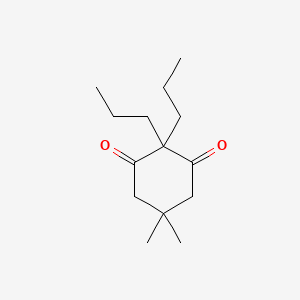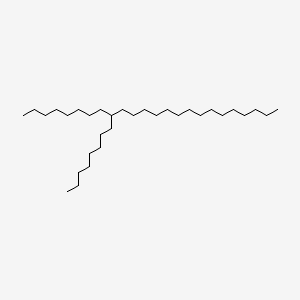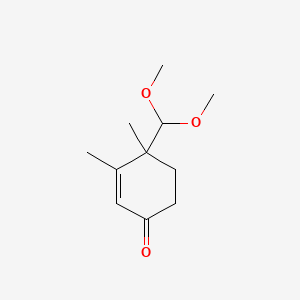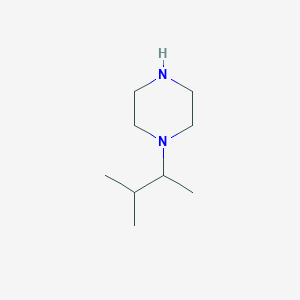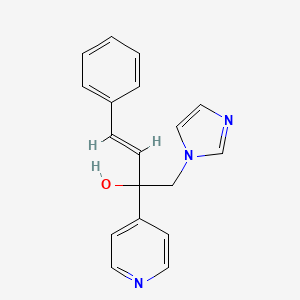
1-(1H-imidazol-1-yl)-4-phenyl-2-(4-pyridinyl)-3-buten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol is an organic compound that features an imidazole ring, a phenyl group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the pyridine ring: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The imidazole and pyridine rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the final product: The final step might involve the addition of a phenyl group and the formation of the enol structure under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions might reduce the imidazole or pyridine rings, altering the compound’s electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated rings.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology
In biological research, compounds with imidazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Such compounds might be investigated for their potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol would depend on its specific biological target. Generally, compounds with imidazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
類似化合物との比較
Similar Compounds
(3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of (3E)-1-(1H-imidazol-1-yl)-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol lies in its specific combination of functional groups and rings, which can confer unique biological activities and chemical reactivity.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-13-12-20-15-21,17-7-10-19-11-8-17)9-6-16-4-2-1-3-5-16/h1-13,15,22H,14H2/b9-6+ |
InChIキー |
QPAILNLOOOEJFV-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)


![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
